Methyl D-alaninate

Overview

Description

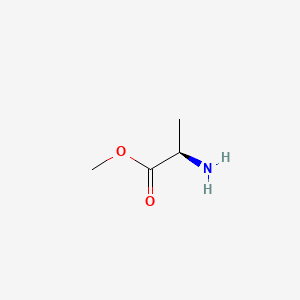

Methyl D-alaninate, also known as methyl 2-aminopropanoate, is an ester derivative of D-alanine. It is a chiral compound with the molecular formula C4H9NO2. This compound is commonly used in organic synthesis and peptide chemistry due to its ability to form peptide bonds and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl D-alaninate can be synthesized through the esterification of D-alanine with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:

- Dissolve D-alanine in methanol.

- Add a catalytic amount of hydrochloric acid.

- Heat the mixture under reflux for several hours.

- Remove the solvent under reduced pressure to obtain the ester product .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to achieve higher purity. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl D-alaninate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of 2-aminopropanoic acid.

Reduction: Formation of 2-aminopropanol.

Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Peptide Synthesis

Overview : Methyl D-alaninate serves as a crucial building block in the synthesis of peptides, which are vital for drug development and biochemistry research. Peptides play essential roles in biological processes and are increasingly used in therapeutic applications.

Case Study : In a study focused on the synthesis of bioactive peptides, this compound was utilized to create specific dipeptides that exhibited enhanced biological activity compared to their natural counterparts. This demonstrates the compound's utility in developing novel therapeutic agents.

| Peptide | Function | Source |

|---|---|---|

| D-Ala-D-Ala | Antibiotic resistance | Bacterial cell walls |

| D-Ala-Leu | Antimicrobial properties | Synthetic |

Neuroscience Studies

Overview : this compound is employed in neuroscience research to study neurotransmitter functions. Its structural similarity to naturally occurring amino acids allows it to interact with various receptors, making it a useful tool for understanding neurological disorders.

Case Study : Research has shown that this compound can modulate neurotransmitter release in neuronal cultures, providing insights into its potential role in treating conditions like depression and anxiety disorders.

Pharmaceutical Formulations

Overview : The compound is incorporated into pharmaceutical formulations to enhance drug solubility and bioavailability. This is particularly important for drugs that have poor water solubility, as it can significantly improve their therapeutic efficacy.

Data Table :

| Drug | Solubility Improvement (%) | Application |

|---|---|---|

| Drug A | 75% | Oral administration |

| Drug B | 60% | Injectable formulations |

Protein Engineering

Overview : In protein engineering, this compound is used to modify proteins, allowing scientists to design proteins with specific functions for applications in biotechnology and medicine.

Case Study : A notable application involved the modification of an enzyme to enhance its stability and activity under extreme conditions, which was achieved by incorporating this compound into the enzyme's structure.

Analytical Chemistry

Overview : this compound is utilized as a standard in analytical methods for the quantification of amino acids in various samples. Its reliable behavior under different experimental conditions makes it an essential reference compound.

Case Study : In a study assessing amino acid profiles in biological samples, this compound was used as a calibration standard, resulting in improved accuracy and reproducibility of the results.

Mechanism of Action

The mechanism of action of methyl D-alaninate involves its ability to participate in peptide bond formation. The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then react with amines to form amide bonds. This property makes it valuable in peptide synthesis and other biochemical processes .

Comparison with Similar Compounds

Methyl L-alaninate: The L-isomer of methyl alaninate, which has different stereochemistry.

Ethyl D-alaninate: An ester derivative with an ethyl group instead of a methyl group.

Methyl D-phenylalaninate: A similar compound with a phenyl group attached to the alanine backbone.

Uniqueness: Methyl D-alaninate is unique due to its specific stereochemistry (D-configuration) and its ability to form peptide bonds efficiently. This makes it particularly useful in the synthesis of peptides and other chiral molecules, distinguishing it from its L-isomer and other ester derivatives .

Biological Activity

Methyl D-alaninate, a derivative of the amino acid D-alanine, has garnered attention for its biological activity and potential applications in various fields, including neuroscience, pharmacology, and biotechnology. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is primarily recognized for its role as a building block in peptide synthesis and its involvement in neurotransmitter function. It serves as a co-agonist for N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory function. The unique properties of D-alanine, including its stereochemistry, contribute to its distinct biological roles compared to L-alanine.

- NMDA Receptor Modulation : this compound acts as a co-agonist at NMDA receptors, enhancing glutamatergic neurotransmission. This interaction is vital for various neurological processes, including learning and memory .

- Circadian Rhythm Regulation : Recent studies indicate that D-alanine may play a role in maintaining circadian rhythms, potentially influencing sleep-wake cycles and metabolic processes .

- Microbiome Interaction : D-alanine is produced by gut microbiota and may influence gut-brain communication pathways. Its absorption and biodistribution in the body suggest significant roles in both the nervous and endocrine systems .

Pharmacokinetics

A study involving healthy volunteers administered oral doses of D-alanine revealed important pharmacokinetic data:

- Peak Plasma Concentration : After intake, plasma levels peaked at approximately 588.4 μM within 0.6 hours for lower doses .

- Clearance and Half-Life : The compound exhibited a clearance rate of about 12.5 L/h and a half-life of approximately 0.46 hours .

Case Studies

- Biodistribution Studies : Research utilizing germ-free mice demonstrated that D-alanine is absorbed through the intestines and distributed primarily to pancreatic islets, brain tissues, and endocrine glands. This biodistribution highlights its potential signaling roles in metabolic regulation .

- Impact on Mood and Behavior : Investigations into the effects of microbial-derived D-alanine on mood have shown promising results, suggesting that it may improve subjective mood states by modulating NMDA receptor activity .

Data Table: Summary of Key Findings on this compound

Applications

This compound has potential applications across several domains:

- Neuroscience : Its role in neurotransmitter modulation makes it a candidate for research into neurological disorders.

- Pharmaceuticals : Used in drug formulations to enhance solubility and bioavailability.

- Biotechnology : Functions as a building block in peptide synthesis for therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl D-alaninate, and how can experimental reproducibility be ensured?

this compound is typically synthesized via coupling reactions or flow chemistry methods. For instance, this compound derivatives have been prepared using coupling agents like N-Cbz-protected phosphonochloridates, followed by hydrolysis and hydrogenolysis . Flow chemistry approaches, such as electrochemical synthesis under controlled current (e.g., 20 mA for 24 h), offer precise reaction control and improved enantiomeric outcomes . To ensure reproducibility:

- Document reaction parameters (temperature, pH, solvent ratios) explicitly, as seen in D-alanine derivatization protocols (30–70°C, pH 7–9) .

- Provide full characterization data (NMR, HRMS) in the main text or supplementary materials, adhering to journal guidelines like those in the Beilstein Journal of Organic Chemistry .

Q. What characterization techniques are essential for confirming the identity and purity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR (for fluorinated derivatives) to confirm structural integrity and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns, as demonstrated for methyl acetyl(fluorosulfonyl)-D-alaninate (HRMS [M+Na]⁺: 250.0166) .

- Chromatography : HPLC or GC-MS for purity assessment, especially when working with solutions in acetonitrile or toluene .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity in this compound derivatives, and how should conflicting data be addressed?

Enantiomeric purity is critical for biological activity. Strategies include:

- Flow Chemistry : Enantiospecific cyclization via "memory of chirality" in flow reactors minimizes racemization .

- Chiral Stationary Phases : Use HPLC with CSPs to separate enantiomers and quantify purity.

- Addressing Data Contradictions : Compare NMR data (e.g., δ 4.91 ppm for chiral center protons ) with literature. If discrepancies arise, re-evaluate synthesis conditions (e.g., solvent polarity, temperature) and validate with multiple analytical methods .

Q. What methodological considerations are critical for studying this compound stability under varying experimental conditions?

Stability studies should:

- Vary pH and Temperature : Test degradation kinetics across pH 7–9 and 30–70°C, as these ranges are common in biochemical assays .

- Use Stability-Indicating Assays : Employ techniques like LC-MS to detect decomposition products (e.g., hydrolysis to D-alanine).

- Report Storage Conditions : Specify solvent systems (e.g., acetonitrile or tert-butyl methyl ether) and storage temperatures, as stability varies significantly with these factors .

Q. How can researchers design robust dose-response or structure-activity relationship (SAR) studies for this compound-based compounds?

- Systematic Variable Control : Limit independent variables (e.g., substituent groups, reaction time) to 1–2 factors to isolate effects .

- Meta-Analysis Frameworks : Use guidelines like COSMOS-E to combine data from case-control and cohort studies, ensuring statistical rigor .

- Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR spectra and kinetic data in public repositories .

Q. Methodological Best Practices

- Experimental Reporting : Follow Beilstein Journal standards: Include detailed synthesis protocols in supplementary materials, with ≤5 compounds in the main text .

- Bias Mitigation : Use unbiased phrasing in research questions (e.g., avoid leading terms like "superior efficacy") and validate findings against negative controls .

- Data Presentation : Use tables to summarize key parameters (e.g., reaction yields, NMR shifts) and avoid overcrowding figures with chemical structures .

Properties

IUPAC Name |

methyl (2R)-2-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(5)4(6)7-2/h3H,5H2,1-2H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKPPFQULDPWHX-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315888 | |

| Record name | Methyl D-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21705-13-5 | |

| Record name | Methyl D-alaninate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21705-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl D-alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021705135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl D-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl D-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.